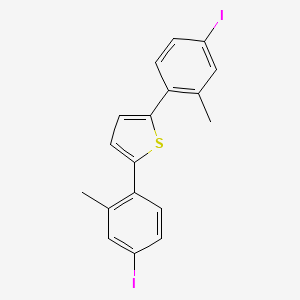![molecular formula C12H22O2Si B12605915 (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal CAS No. 646520-66-3](/img/structure/B12605915.png)
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a hex-4-ynal backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal typically involves the protection of an alcohol group with a TBS group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, sodium tetrachloroaurate(III) dihydrate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Deprotected alcohols.
Applications De Recherche Scientifique
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group prevents unwanted side reactions, allowing for selective transformations at the aldehyde site. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}hex-4-ynal
- (2S)-2-{[tert-Butyl(triisopropyl)silyl]oxy}hex-4-ynal
- (2S)-2-{[tert-Butyl(phenyl)silyl]oxy}hex-4-ynal
Uniqueness
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is unique due to the specific steric and electronic properties imparted by the tert-butyl(dimethyl)silyl group. This makes it particularly useful in selective reactions where other protecting groups might fail. The compound’s stability and reactivity profile make it a valuable tool in synthetic organic chemistry.
Propriétés
Numéro CAS |
646520-66-3 |
|---|---|
Formule moléculaire |
C12H22O2Si |
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxyhex-4-ynal |
InChI |
InChI=1S/C12H22O2Si/c1-7-8-9-11(10-13)14-15(5,6)12(2,3)4/h10-11H,9H2,1-6H3/t11-/m0/s1 |
Clé InChI |
CNGUAWUMPGNDLC-NSHDSACASA-N |
SMILES isomérique |
CC#CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC#CCC(C=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)
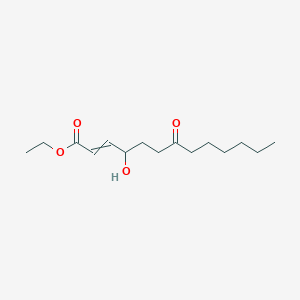

![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
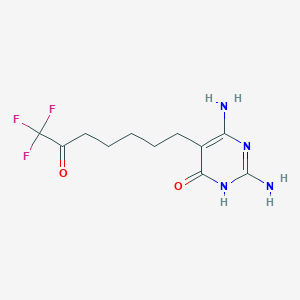
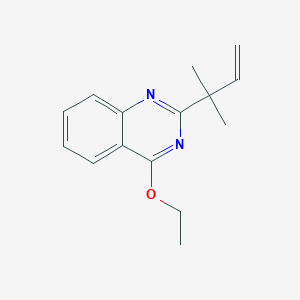
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
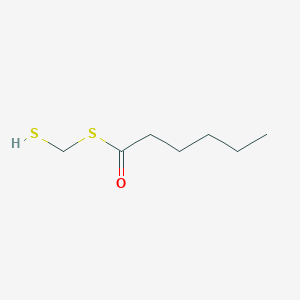

![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
